molecular formula C25H32N2O4 B14957084 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

Cat. No.: B14957084
M. Wt: 424.5 g/mol
InChI Key: GZKZUSFMHOOODR-UHFFFAOYSA-N
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Description

2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide is a synthetic organic compound. Compounds of this nature often exhibit interesting biological activities and can be used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex organic molecules typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route would depend on the availability of starting materials and the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

Compounds like 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Chemistry

In chemistry, such compounds can be used as intermediates in the synthesis of more complex molecules or as reagents in various chemical reactions.

Biology

In biology, these compounds might be used to study the effects of specific chemical structures on biological systems, including their interactions with proteins and other biomolecules.

Medicine

In medicine, compounds like this could be investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, these compounds might be used in the development of new materials, such as polymers or coatings, or as additives in various products.

Mechanism of Action

The mechanism of action of such compounds would depend on their specific chemical structure and the biological targets they interact with. This could involve binding to specific proteins or enzymes, altering cellular signaling pathways, or affecting the expression of certain genes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other synthetic organic molecules with similar structural features, such as:

  • 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide analogs
  • Other acetamide derivatives
  • Compounds with similar chromen or quinolizin structures

Uniqueness

The uniqueness of this compound would lie in its specific combination of functional groups and structural features, which could confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetamide

InChI

InChI=1S/C25H32N2O4/c1-16-12-21(24-18-7-4-8-19(18)25(29)31-22(24)13-16)30-15-23(28)26-14-17-6-5-11-27-10-3-2-9-20(17)27/h12-13,17,20H,2-11,14-15H2,1H3,(H,26,28)

InChI Key

GZKZUSFMHOOODR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NCC4CCCN5C4CCCC5

Origin of Product

United States

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